molecular formula C24H18FN3O2 B11469787 4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

Cat. No.: B11469787
M. Wt: 399.4 g/mol
InChI Key: OIAOVXGDYLWYHW-UHFFFAOYSA-N
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Description

4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a complex organic compound that features a benzoxazole ring, a cyano group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Benzamide Moiety: This step involves the reaction of the intermediate with a fluorobenzoyl chloride in the presence of a base to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoxazole ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group results in the formation of primary amines.

    Substitution: Substitution of the fluorine atom can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, while the cyano and fluorobenzamide groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chlorobenzamide
  • 4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide

Uniqueness

The presence of the fluorine atom in 4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide can significantly alter its chemical properties compared to its chloro or bromo analogs. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it unique in its applications.

Properties

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

InChI

InChI=1S/C24H18FN3O2/c1-13-9-14(2)22-21(10-13)28-24(30-22)17-5-4-6-20(15(17)3)27-23(29)18-8-7-16(12-26)11-19(18)25/h4-11H,1-3H3,(H,27,29)

InChI Key

OIAOVXGDYLWYHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F)C)C

Origin of Product

United States

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